
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol is an organic compound with the molecular formula C12H16O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an ethanol group is attached to the second carbon of the tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-naphthyl)ethanol using hydrogenation techniques. The reaction typically employs a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1-(2-naphthyl)ethanol using sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to achieve efficient and cost-effective synthesis. The reaction conditions are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: The major products formed from oxidation reactions include 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ketone and 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)carboxylic acid.
Reduction: Reduction reactions typically yield the fully hydrogenated derivative, 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)methanol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to G-protein-coupled receptors (GPCRs) or inhibit specific enzymes involved in inflammatory pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol can be compared with other similar compounds, such as:
1-Tetralol:
α-Tetralol: Another derivative of tetrahydronaphthalene, differing in the position of the hydroxyl group.
Tetralin-1-ol: Similar to 1-Tetralol but with variations in the hydrogenation of the naphthalene ring.
The uniqueness of this compound lies in its specific structural configuration and the position of the ethanol group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H16O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,9,11,13H,6-8H2,1H3 |
Clave InChI |
DHUZJOASVDJXMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCC2=CC=CC=C2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)
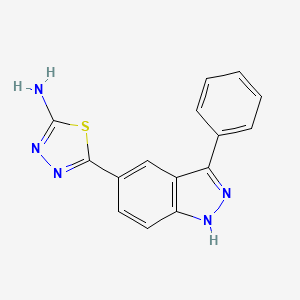
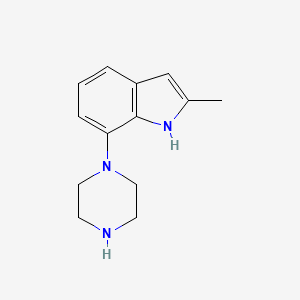
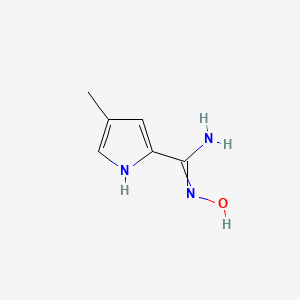
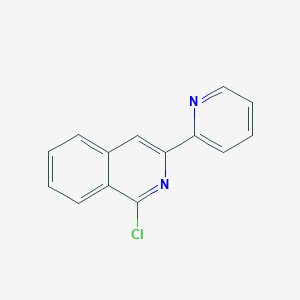

![2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B13885990.png)
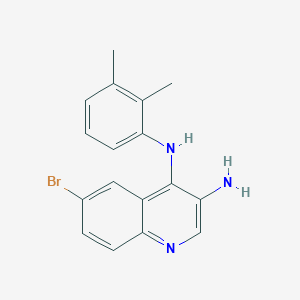
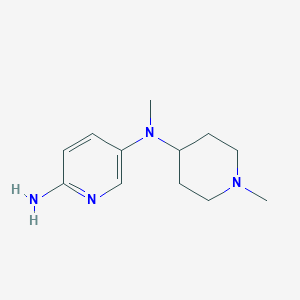
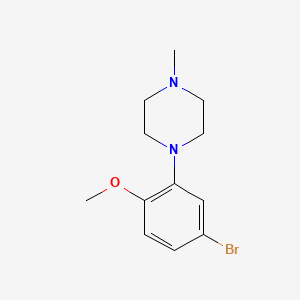
![4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B13886010.png)

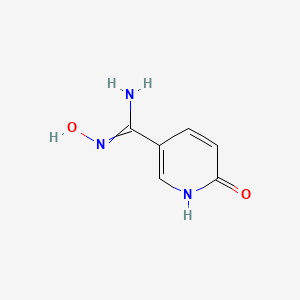
![Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13886023.png)
